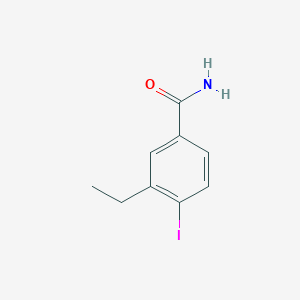
3-Ethyl-4-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-4-iodobenzamide is an organic compound with the molecular formula C9H10INO It is a derivative of benzamide, where the benzene ring is substituted with an ethyl group at the third position and an iodine atom at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-iodobenzamide typically involves the iodination of 3-ethylbenzamide. One common method is the Sandmeyer reaction, where 3-ethylbenzamide is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the para position. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
3-Ethyl-4-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the benzamide moiety or the ethyl group.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-ethyl-4-azidobenzamide, while a Suzuki coupling reaction could produce a biaryl compound.
科学研究应用
3-Ethyl-4-iodobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Ethyl-4-iodobenzamide depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, affecting their activity. The iodine atom can serve as a radiolabel, allowing the compound to be tracked in biological systems. The ethyl group and benzamide moiety may also influence the compound’s binding affinity and specificity for its molecular targets.
相似化合物的比较
Similar Compounds
4-Iodobenzamide: Lacks the ethyl group, which may affect its reactivity and binding properties.
3-Ethylbenzamide: Lacks the iodine atom, which limits its use in radiolabeling and coupling reactions.
N-Ethyl-4-iodobenzamide: Similar structure but with an ethyl group on the nitrogen atom, affecting its chemical properties.
Uniqueness
3-Ethyl-4-iodobenzamide is unique due to the presence of both the ethyl group and the iodine atom, which confer distinct chemical reactivity and potential applications. The combination of these substituents allows for versatile use in synthetic chemistry and biological research.
属性
分子式 |
C9H10INO |
|---|---|
分子量 |
275.09 g/mol |
IUPAC 名称 |
3-ethyl-4-iodobenzamide |
InChI |
InChI=1S/C9H10INO/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H2,11,12) |
InChI 键 |
OTNLGQLFRDYPKW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1)C(=O)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


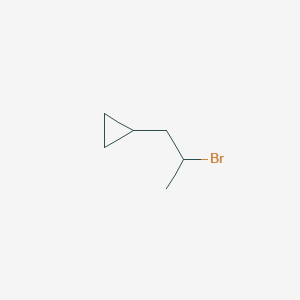
![N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanamine](/img/structure/B13154903.png)
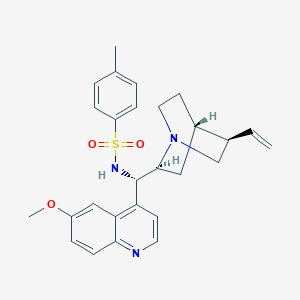
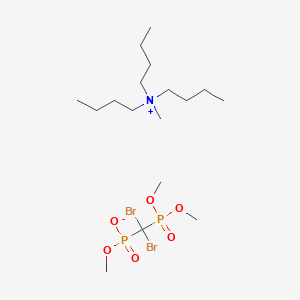
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154920.png)
![Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13154924.png)



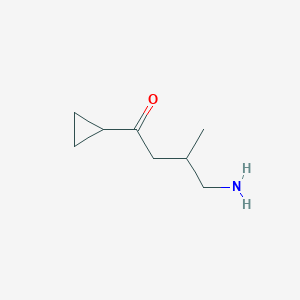
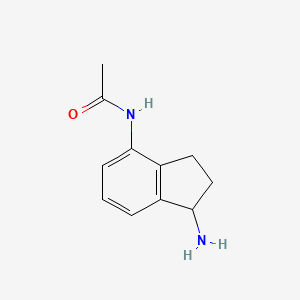
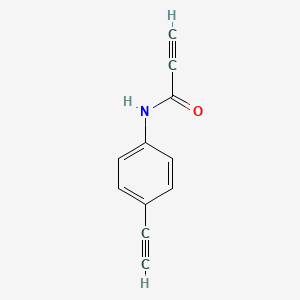
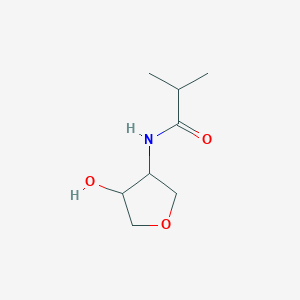
![5-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B13154992.png)
